molecular formula C9H13N3 B11746844 2-(1-butyl-1H-imidazol-2-yl)acetonitrile

2-(1-butyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B11746844
M. Wt: 163.22 g/mol
InChI Key: VXEVOBUELSLARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-butyl-1H-imidazol-2-yl)acetonitrile is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a butyl group attached to the nitrogen atom at the first position of the imidazole ring and an acetonitrile group at the second position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-butyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1-butyl-1H-imidazol-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-butyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-butyl-1H-imidazole: Lacks the acetonitrile group, making it less versatile in certain reactions.

    2-(1-methyl-1H-imidazol-2-yl)acetonitrile: Features a methyl group instead of a butyl group, affecting its hydrophobicity and reactivity.

    2-(1-ethyl-1H-imidazol-2-yl)acetonitrile: Similar structure but with an ethyl group, leading to different physical and chemical properties.

Uniqueness

2-(1-butyl-1H-imidazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the butyl and acetonitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(1-butylimidazol-2-yl)acetonitrile

InChI

InChI=1S/C9H13N3/c1-2-3-7-12-8-6-11-9(12)4-5-10/h6,8H,2-4,7H2,1H3

InChI Key

VXEVOBUELSLARE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.